24(Rs)-羟基胆固醇-25,26,26,26,27,27,27-d7

描述

Synthesis Analysis

The synthesis of hydroxycholesterol derivatives, such as 24(Rs)-hydroxycholesterol, involves complex chemical processes. For example, a strategy developed for the synthesis of 24-(R)-hydroxycholesterol, a closely related compound, starting from 24-dehydrocholesterol, achieved a high diastereomer ratio and overall yield through a seven-step process. This synthesis featured photocatalytic oxidation as a key step, highlighting the intricate methods required to produce such compounds (Zhao et al., 2023).

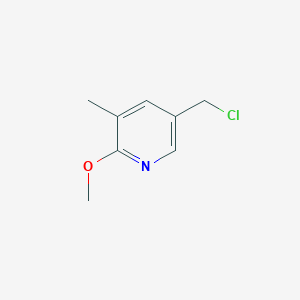

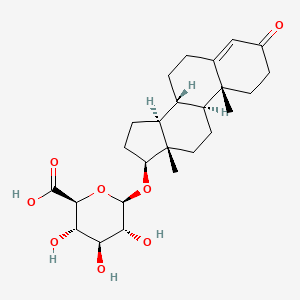

Molecular Structure Analysis

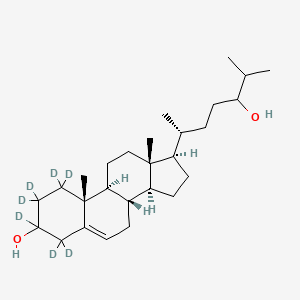

The molecular structure of hydroxycholesterol derivatives is characterized by specific hydroxyl groups and deuterium atoms in its steroid backbone, which significantly influence its biological and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to assign the absolute configuration and detailed structural information of these compounds (Seo et al., 1986).

Chemical Reactions and Properties

The chemical properties of 24(Rs)-hydroxycholesterol derivatives include their reactivity and interactions with other chemical entities. For instance, the compound's ability to participate in enzymatic reactions, such as those catalyzed by cholesterol 7alpha-hydroxylase (CYP7A), demonstrates its reactive nature and potential role in biological processes like bile acid biosynthesis (Norlin et al., 2000).

科学研究应用

阿尔茨海默病研究

已发现 24S-羟基胆固醇在阿尔茨海默病 (AD) 中发挥重要作用。一项研究表明,AD 患者脑样本中的 24S-羟基胆固醇水平降低,表明其作为该疾病的生物标志物的潜力 (Heverin et al., 2004).

脂蛋白分布和生物变异

已经对健康志愿者脂蛋白亚组分中酯化和未酯化氧固醇(包括 24S-羟基胆固醇)的分布进行了研究。这项研究还探讨了白天、食物摄入和月经周期等各种因素对氧固醇浓度的影响 (Burkard et al., 2007).

血浆和脑脊液中的定量

已经开发出一种高灵敏度分析方法,用于量化人血浆和脑脊液 (CSF) 中的 24(S)-羟基胆固醇。该方法可以支持将 24(S)-羟基胆固醇用作药效动力学生物标志物的临床试验 (Sidhu et al., 2015).

核受体配体和代谢

研究详细介绍了从生物样品中提取和定量氧固醇(包括 24(S)-羟基胆固醇)的方法。这些氧固醇作为肝 X 受体的配体,对胆固醇稳态至关重要 (Magomedova & Cummins, 2019); (Gage & Pineda-Torra, 2019).

肌萎缩侧索硬化症 (ALS) 发病机制

研究表明,与 24-羟基胆固醇密切相关的 25-羟基胆固醇可能通过介导神经元凋亡,积极参与 ALS 的发病机制,主要在疾病的早期症状阶段 (Kim et al., 2017).

神经退行性疾病中的胆固醇代谢

已经研究了 24S-羟基胆固醇等氧固醇与其在神经退行性疾病中的潜在作用之间的关系。它们可能调节大脑中的关键酶并影响 β-淀粉样肽的生成,表明与阿尔茨海默病等疾病有关 (Björkhem et al., 2009).

不同细胞类型中的胆固醇代谢

一项研究检查了大鼠神经胶质细胞和神经元中羟基胆固醇的代谢,提供了对大脑中胆固醇稳态的见解 (Zhang et al., 1997).

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-LAIQKCHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)